

Quantum Chemical Calculations for 2-Methyl-6-nitrobenzoxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-6-nitrobenzoxazole

Cat. No.: B181781

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This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of **2-Methyl-6-nitrobenzoxazole**. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies, presents key data in a structured format, and visualizes essential workflows and concepts.

Introduction

2-Methyl-6-nitrobenzoxazole is a heterocyclic compound belonging to the benzoxazole family. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.^[1] The presence of a methyl group at the 2-position and a strong electron-withdrawing nitro group at the 6-position significantly influences the molecule's electronic distribution, reactivity, and potential biological interactions.^[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of such compounds at the atomic level.^{[1][3]} These computational methods allow for the prediction of optimized molecular geometry, vibrational frequencies (IR and Raman), electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential (MEP).^{[3][4]} This information is invaluable for understanding the molecule's stability, reactivity, and potential as a pharmacophore.

Computational Methodologies and Protocols

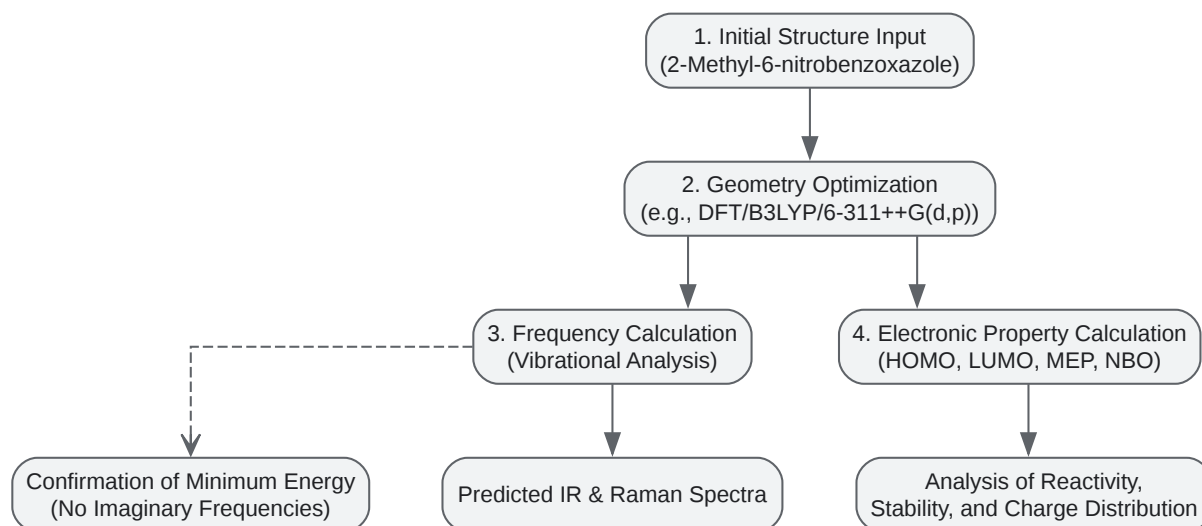
The insights presented in this guide are derived from computational chemistry protocols commonly applied to benzoxazole derivatives. The primary method discussed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.[3]

Experimental Protocol: DFT Calculation Workflow

A typical computational study on **2-Methyl-6-nitrobenzoxazole** involves the following steps:

- **Molecular Structure Input:** The initial 3D structure of **2-Methyl-6-nitrobenzoxazole** is constructed using molecular modeling software. The IUPAC name is 2-methyl-6-nitro-1,3-benzoxazole and its chemical formula is $C_8H_6N_2O_3$. [5]
- **Geometry Optimization:** The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p). [4][6] The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p) for greater accuracy. [7]
- **Frequency Calculation:** Following optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. [8]
- **Electronic Property Calculation:** Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions. [2][3]
- **Solvation Effects (Optional):** To simulate a more biologically relevant environment, calculations can be repeated using a solvent model, such as the Polarizable Continuum Model (PCM). [3][9]

The following diagram illustrates the logical workflow for these computational experiments.



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Caption: A typical workflow for quantum chemical calculations.

Results and Discussion

Molecular Structure

The molecular structure of **2-Methyl-6-nitrobenzoxazole** consists of a fused benzoxazole ring system. The geometry optimization calculations predict a nearly planar benzoxazole ring, which facilitates π -conjugation across the system.[2] The key structural parameters, including selected bond lengths and angles, are crucial for understanding the molecule's conformation.

The diagram below shows the optimized molecular structure with a standard atom numbering scheme.

Caption: Molecular structure of **2-Methyl-6-nitrobenzoxazole**.

Table 1: Predicted Geometrical Parameters (Note: These are representative values based on DFT calculations for similar benzoxazole derivatives, as specific published data for **2-Methyl-6-nitrobenzoxazole** is limited.)

Parameter	Bond/Angle	Predicted Value
Bond Length	C=N (oxazole)	~1.38 Å
C-O (oxazole)	~1.36 Å	
N-O (nitro)	~1.22 Å	
C-C (aromatic)	~1.39 - 1.41 Å	
Bond Angle	C-N-C (oxazole)	~105°
C-O-C (oxazole)	~110°	
O-N-O (nitro)	~125°	

Vibrational Analysis

Vibrational spectroscopy (IR and Raman) is a key technique for identifying functional groups. Theoretical frequency calculations allow for the assignment of specific vibrational modes to the observed spectral bands.

Table 2: Key Vibrational Frequencies and Assignments (Based on data for **2-Methyl-6-nitrobenzoxazole** and related compounds)[2]

Functional Group	Vibrational Mode	Expected IR Frequency (cm ⁻¹)
Aromatic C-H	Stretching	3100 - 3000
Methyl C-H	Stretching	2980 - 2870
C=N (oxazole ring)	Stretching	~1650 - 1590
Nitro (NO ₂)	Asymmetric Stretching	~1530
Nitro (NO ₂)	Symmetric Stretching	~1345
C-O-C (oxazole ring)	Stretching	~1250

The strong asymmetric and symmetric stretching vibrations of the nitro group are particularly characteristic. For a similar compound, 5-chloro-6-nitro-2-undecylbenzoxazole, these bands

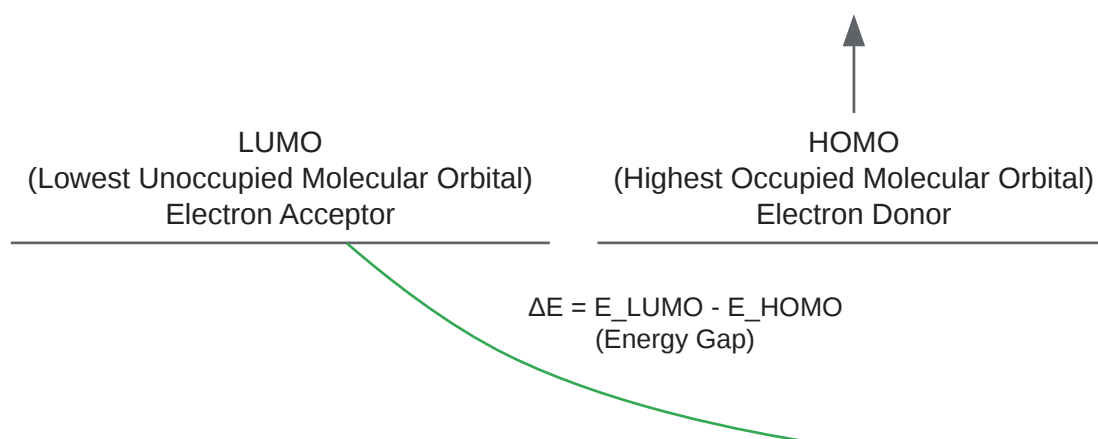
are observed at 1527 cm^{-1} and 1345 cm^{-1} .^[2]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's chemical reactivity and kinetic stability.^[10] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.^[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter.

- Low HOMO-LUMO gap: Implies high chemical reactivity, low kinetic stability, and that the molecule is more easily polarized.^[10]
- High HOMO-LUMO gap: Suggests high stability and lower chemical reactivity.

Calculations on benzoxazole derivatives show that the HOMO is typically localized over the benzoxazole ring system, while the LUMO is often distributed over the entire molecule, including the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer.



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Caption: HOMO-LUMO energy gap diagram.

Table 3: Calculated Electronic Properties (Representative values based on DFT studies of nitrobenzoxazole derivatives)[4][12]

Parameter	Symbol	Typical Calculated Value
HOMO Energy	E_HOMO	-6.0 to -7.0 eV
LUMO Energy	E_LUMO	-2.5 to -3.5 eV
Energy Gap	ΔE	3.0 to 4.0 eV
Ionization Potential	$I \approx -E_{\text{HOMO}}$	6.0 to 7.0 eV
Electron Affinity	$A \approx -E_{\text{LUMO}}$	2.5 to 3.5 eV
Chemical Hardness	$\eta = (I-A)/2$	1.5 to 2.0 eV

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions, such as drug-receptor binding.[4]

- **Red/Yellow Regions:** Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In **2-Methyl-6-nitrobenzoxazole**, these are expected around the oxygen atoms of the nitro group and the oxygen and nitrogen atoms of the oxazole ring.
- **Blue Regions:** Indicate positive electrostatic potential, electron-deficient areas, and are susceptible to nucleophilic attack. These regions are typically found around the hydrogen atoms.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for characterizing **2-Methyl-6-nitrobenzoxazole**. DFT studies offer detailed insights into the molecule's stable conformation, vibrational spectra, and electronic reactivity. The presence of the electron-withdrawing nitro group significantly lowers the LUMO energy, influencing the HOMO-LUMO gap and creating distinct regions of electrostatic potential. This computational data is crucial for

rationalizing the molecule's chemical behavior and serves as a valuable starting point for designing new derivatives with tailored properties for applications in drug discovery and materials science.

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